molecular formula C27H23F3N2O5S B3026438 (S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin

(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin

Cat. No.: B3026438
M. Wt: 544.5 g/mol
InChI Key: SNBVQFYPQBMLQY-FQEVSTJZSA-N
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Description

CAY10406 is a synthetic compound known for its role as a putative inhibitor of caspase 3 and caspase 7.

Scientific Research Applications

CAY10406 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Future Directions

The development of new compounds with trifluoromethyl groups is a hot topic in pharmaceutical research due to the unique properties of these groups . This compound could potentially be of interest in this field.

Mechanism of Action

Target of Action

CAY10406, also known as (S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin, is a trifluoromethyl analog of an isatin sulfonamide compound that selectively inhibits caspases 3 and 7 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis and necroptosis), and inflammation .

Mode of Action

CAY10406 acts as a putative inhibitor of caspases 3 and 7 . It is believed to bind to these caspases, preventing them from carrying out their role in the apoptotic pathway . This inhibition can prevent programmed cell death, which is often a desired outcome in diseases where excessive apoptosis is a problem .

Biochemical Pathways

The primary biochemical pathway affected by CAY10406 is the apoptotic pathway . By inhibiting caspases 3 and 7, CAY10406 can prevent the cascade of proteolytic activity that leads to apoptosis . This can result in the survival of cells that would otherwise undergo programmed cell death .

Pharmacokinetics

It is known to be soluble in dmso to 10 mm . This suggests that it may have good bioavailability when administered in a suitable formulation .

Result of Action

The inhibition of caspases 3 and 7 by CAY10406 can prevent apoptosis, leading to the survival of cells that would otherwise die . This can have a variety of effects at the molecular and cellular level, depending on the context. For example, in a disease context where excessive apoptosis is detrimental, such as certain neurodegenerative diseases, inhibiting apoptosis could be beneficial .

Action Environment

The action, efficacy, and stability of CAY10406 can be influenced by various environmental factors. These could include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and physical conditions such as temperature and pressure .

Preparation Methods

The synthesis of CAY10406 involves multiple steps, starting with the preparation of the trifluoromethylated isatin sulfonamide core. This is typically achieved through a series of reactions including sulfonylation and trifluoromethylation. The final product is obtained by coupling the isatin sulfonamide with a benzyl group under specific reaction conditions

Chemical Reactions Analysis

CAY10406 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The trifluoromethyl group and other substituents on the isatin sulfonamide core can be substituted with different groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Comparison with Similar Compounds

CAY10406 is unique among caspase inhibitors due to its trifluoromethylated isatin sulfonamide structure. Similar compounds include:

Properties

IUPAC Name

1-benzyl-5-[(2S)-2-[[4-(trifluoromethyl)phenoxy]methyl]pyrrolidin-1-yl]sulfonylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F3N2O5S/c28-27(29,30)19-8-10-21(11-9-19)37-17-20-7-4-14-32(20)38(35,36)22-12-13-24-23(15-22)25(33)26(34)31(24)16-18-5-2-1-3-6-18/h1-3,5-6,8-13,15,20H,4,7,14,16-17H2/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBVQFYPQBMLQY-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=O)CC4=CC=CC=C4)COC5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=O)CC4=CC=CC=C4)COC5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin
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(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin
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(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin
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(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin
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(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin

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